Caloxin 3A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

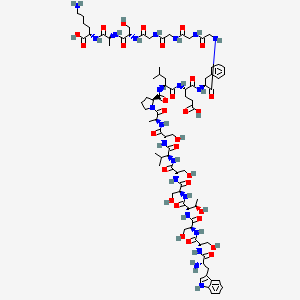

Properties

Molecular Formula |

C83H126N22O30 |

|---|---|

Molecular Weight |

1912.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C83H126N22O30/c1-40(2)26-52(72(123)94-50(22-23-65(117)118)71(122)96-53(27-45-16-9-8-10-17-45)70(121)90-32-63(115)88-30-61(113)87-31-62(114)89-33-64(116)93-54(34-106)73(124)91-42(5)68(119)95-51(83(134)135)20-13-14-24-84)97-79(130)60-21-15-25-105(60)82(133)43(6)92-74(125)55(35-107)101-80(131)66(41(3)4)103-77(128)58(38-110)99-76(127)57(37-109)102-81(132)67(44(7)112)104-78(129)59(39-111)100-75(126)56(36-108)98-69(120)48(85)28-46-29-86-49-19-12-11-18-47(46)49/h8-12,16-19,29,40-44,48,50-60,66-67,86,106-112H,13-15,20-28,30-39,84-85H2,1-7H3,(H,87,113)(H,88,115)(H,89,114)(H,90,121)(H,91,124)(H,92,125)(H,93,116)(H,94,123)(H,95,119)(H,96,122)(H,97,130)(H,98,120)(H,99,127)(H,100,126)(H,101,131)(H,102,132)(H,103,128)(H,104,129)(H,117,118)(H,134,135)/t42-,43-,44+,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |

InChI Key |

YMDXWGGZDKWKKE-FRGBPFQSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Origin of Product |

United States |

Foundational & Exploratory

Caloxin 3A1: A Technical Guide to a Selective Plasma Membrane Ca2+-ATPase (PMCA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plasma membrane Ca2+-ATPase (PMCA) is a crucial regulator of intracellular calcium homeostasis, making it a significant target for therapeutic intervention in a variety of diseases. Caloxin 3A1 is a peptide-based inhibitor that has emerged as a valuable research tool due to its selectivity for PMCA over the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and the experimental protocols for its characterization. Furthermore, it explores the downstream signaling consequences of PMCA inhibition by this compound, offering insights for researchers in cellular biology and drug discovery.

Introduction to this compound

This compound is a synthetic peptide that acts as a selective inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA).[1] PMCA is a vital P-type ATPase responsible for the expulsion of Ca2+ from the cytoplasm to the extracellular space, thereby maintaining low intracellular calcium concentrations.[1][2] The Caloxin family of inhibitors was developed through the innovative approach of targeting the extracellular domains of PMCA, which are unique to this transporter and offer a basis for selective inhibition.[2][3]

This compound was identified by screening a phage display library against the third putative extracellular domain (PED3) of PMCA.[1] This domain, though only five amino acids long, plays a key role in the pump's function.[1] By binding to this extracellular site, this compound allosterically inhibits the enzyme's activity.[3]

Mechanism of Action and Selectivity

This compound exerts its inhibitory effect by binding to the third extracellular domain of PMCA.[1] This binding event is thought to induce a conformational change in the enzyme that hinders its catalytic cycle, though it does not interfere with the formation of the acylphosphate intermediate from ATP or its degradation.[1] A key advantage of this compound is its selectivity for PMCA over the SERCA pump, another critical calcium-transporting ATPase located in the membrane of the endoplasmic reticulum.[1] This selectivity is crucial for dissecting the specific roles of PMCA in cellular calcium signaling without the confounding effects of SERCA inhibition.

Quantitative Data

| Caloxin | Target PMCA Isoform | K_i_ (µM) | Reference |

| Caloxin 1b1 | PMCA4 | 46 ± 5 | [3] |

| PMCA1 | 105 ± 11 | [3] | |

| PMCA2 | 167 ± 67 | [3] | |

| PMCA3 | 274 ± 40 | [3] | |

| Caloxin 1b3 | PMCA1 | 17 ± 2 | [4] |

| PMCA4 | 45 ± 4 | [4] | |

| Caloxin 1c2 | PMCA4 | 2.3 ± 0.3 | |

| PMCA1 | 21 ± 6 | ||

| PMCA2 | 40 ± 10 | ||

| PMCA3 | 67 ± 8 | ||

| Caloxin 2a1 | PMCA (general) | 529 |

Table 1: Inhibition constants of various Caloxin peptides for different PMCA isoforms.

Experimental Protocols

Phage Display Screening for PMCA Inhibitors

The identification of this compound involved a multi-step phage display screening process targeting the third extracellular domain of PMCA. A representative workflow for such a screening is outlined below.

Caption: Workflow for the identification of this compound.

Protocol:

-

Target Immobilization: The synthetic peptide corresponding to the third extracellular domain (PED3) of the desired PMCA isoform is immobilized on a solid support (e.g., magnetic beads, microtiter plate wells).

-

Phage Library Incubation: A phage display library expressing a vast diversity of peptides is incubated with the immobilized target to allow for binding.

-

Washing: Non-specifically bound phages are removed through a series of stringent washing steps.

-

Elution: Specifically bound phages are eluted, typically by altering pH or using a competitive ligand.

-

Amplification: The eluted phages are amplified by infecting a suitable E. coli host strain.

-

Iterative Selection: The amplified phages are subjected to further rounds of selection (panning) to enrich for high-affinity binders.

-

Sequencing and Peptide Synthesis: After several rounds of enrichment, the DNA from individual phage clones is sequenced to identify the peptide sequence. The corresponding peptide (in this case, this compound) is then chemically synthesized for further characterization.

Measurement of PMCA Inhibition

The inhibitory activity of this compound on PMCA can be determined by measuring the Ca2+-dependent ATPase activity of isolated cell membranes or purified PMCA. A common method is the coupled enzyme assay.

Caption: Principle of the coupled enzyme assay for PMCA activity.

Protocol:

-

Membrane Preparation: Isolate plasma membrane vesicles from a cell type expressing the PMCA of interest (e.g., erythrocytes, transfected cell lines).

-

Assay Buffer: Prepare an assay buffer containing HEPES, KCl, MgCl2, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Reaction Initiation: Add the membrane preparation to the assay buffer in a cuvette or microplate well.

-

Baseline Measurement: Monitor the baseline rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.

-

Stimulation of PMCA Activity: Add a solution containing a known concentration of free Ca2+ and calmodulin to activate the PMCA.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the membrane preparation with varying concentrations of the peptide before adding the Ca2+/calmodulin solution.

-

Data Analysis: The rate of Ca2+-dependent ATPase activity is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the activity in the presence and absence of this compound. An IC50 value can be calculated by fitting the dose-response data to a suitable model.

Signaling Pathways and Cellular Effects

The primary consequence of PMCA inhibition by this compound is an increase in the intracellular calcium concentration ([Ca2+]i).[1] This elevation in cytosolic calcium can modulate a multitude of downstream signaling pathways, leading to various cellular responses.

Caption: Potential downstream signaling pathways affected by PMCA inhibition.

Calcineurin-NFAT Pathway

Elevated intracellular calcium can lead to the activation of calmodulin, which in turn activates the phosphatase calcineurin.[3] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the subsequent transcription of target genes.[3] This pathway is implicated in various cellular processes, including immune responses and cardiac hypertrophy.

Nitric Oxide Signaling

Certain PMCA isoforms, such as PMCA4, have been shown to interact with and regulate neuronal nitric oxide synthase (nNOS).[5] Inhibition of PMCA can, therefore, indirectly modulate the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Wnt Signaling

Recent studies have suggested a link between PMCA4 expression and Wnt/β-catenin signaling in cancer cells. Inhibition of PMCA4 has been shown to suppress Wnt signaling activity, potentially through the upregulation of Wnt antagonists like SFRP2.[6] This suggests that PMCA inhibitors could have therapeutic potential in cancers with aberrant Wnt signaling.

Applications in Research and Drug Development

This compound and other selective PMCA inhibitors are invaluable tools for:

-

Elucidating the physiological roles of PMCA: By selectively inhibiting PMCA, researchers can investigate its specific contributions to calcium homeostasis in various cell types and tissues.[3]

-

Validating PMCA as a drug target: The use of selective inhibitors can help to validate PMCA as a therapeutic target for diseases characterized by dysregulated calcium signaling, such as certain cancers, cardiovascular disorders, and neurological conditions.[3][7]

-

Screening for novel therapeutic agents: this compound can be used as a reference compound in high-throughput screening assays to identify new and more potent small-molecule inhibitors of PMCA.

Conclusion

This compound represents a significant advancement in the study of PMCA function. Its selectivity and defined mechanism of action make it a powerful tool for researchers investigating the intricacies of cellular calcium signaling. While further studies are needed to fully elucidate its quantitative inhibitory profile and the complete spectrum of its downstream effects, this compound holds considerable promise for advancing our understanding of PMCA in both health and disease, and for the development of novel therapeutic strategies targeting this essential ion pump.

References

- 1. Inhibition of Plasma Membrane Calcium Pump Influences Intracellular Calcium Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caloxin 1b3: a novel plasma membrane Ca(2+)-pump isoform 1 selective inhibitor that increases cytosolic Ca(2+) in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic regulation of the PMCA: Role in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

The Discovery and Development of Caloxin Peptides: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin peptides represent a novel class of potent and selective allosteric inhibitors of the Plasma Membrane Ca²⁺-ATPase (PMCA), a crucial regulator of intracellular calcium homeostasis. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Caloxin peptides. It details the experimental methodologies employed in their characterization, presents quantitative data on their inhibitory activity, and elucidates the key signaling pathways they modulate. This document is intended to serve as a core resource for researchers and professionals in the fields of calcium signaling, drug discovery, and therapeutic development.

Introduction

The precise regulation of intracellular calcium (Ca²⁺) concentrations is fundamental to a myriad of cellular processes, including signal transduction, muscle contraction, and neurotransmission. The Plasma Membrane Ca²⁺-ATPase (PMCA) is a high-affinity transport protein responsible for extruding Ca²⁺ from the cytoplasm, thereby maintaining the low resting intracellular Ca²⁺ levels.[1][2] Four main isoforms of PMCA (PMCA1-4) exist, each with distinct tissue distribution and regulatory properties.[1] The development of isoform-selective inhibitors is critical for dissecting the specific physiological and pathological roles of each PMCA isoform.

Caloxin peptides have emerged as invaluable tools for this purpose. Discovered through innovative phage display screening techniques, these peptides target the extracellular domains of PMCA, acting as allosteric inhibitors.[2] This guide will delve into the technical aspects of their discovery, the evolution of different Caloxin variants with enhanced affinity and selectivity, and the experimental frameworks used to characterize their function.

Discovery of Caloxin Peptides: Phage Display Technology

The initial discovery of Caloxin peptides was made possible by screening a random peptide phage display library. This powerful technique allows for the identification of peptides that bind to a specific target molecule, in this case, the extracellular domains of PMCA.

Experimental Workflow: Phage Display Screening for PMCA-Binding Peptides

Experimental Protocol: Phage Display Screening

-

Target Immobilization: A synthetic peptide corresponding to an extracellular domain of a specific PMCA isoform (e.g., exdom 2 of PMCA1b for Caloxin 2a1) is immobilized on a solid support, such as an ELISA plate.[2][3]

-

Biopanning: The random peptide phage display library is incubated with the immobilized target. Phages displaying peptides with affinity for the PMCA domain bind to the support.[3]

-

Washing: Non-specifically bound phages are removed through a series of stringent washing steps.[3]

-

Elution: Specifically bound phages are eluted, often by changing the pH or using a competitive ligand.

-

Amplification: The eluted phages are used to infect E. coli, thereby amplifying the population of phages that bind to the target.[4]

-

Iterative Selection: The amplified phages are subjected to further rounds of biopanning (typically 3-5 rounds) to enrich for the highest affinity binders.[3]

-

Sequencing and Identification: After the final round of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the binding peptide.[3]

-

Synthesis and Characterization: The identified peptide (now a "Caloxin") is chemically synthesized and its inhibitory activity against PMCA is characterized in functional assays.

Quantitative Analysis of Caloxin Peptide Activity

The inhibitory potency of Caloxin peptides is typically quantified by determining their inhibition constant (Kᵢ) against the Ca²⁺-Mg²⁺-ATPase activity of different PMCA isoforms. These assays are often performed using preparations of human erythrocyte ghosts, which are rich in PMCA4, or membranes from cells overexpressing other PMCA isoforms.[1][5]

Data Presentation: Inhibition Constants (Kᵢ) of Caloxin Peptides

| Peptide | Target PMCA Isoform | Kᵢ (µM) | Reference(s) |

| Caloxin 2a1 | PMCA (general) | ~500 | [5] |

| Caloxin 1b1 | PMCA4 | 45 ± 4 | [1] |

| PMCA1 | 105 ± 11 | [1] | |

| PMCA2 | 167 ± 67 | [1] | |

| PMCA3 | 274 ± 40 | [1] | |

| Caloxin 1c1 | PMCA4 | 20 ± 3 | [1] |

| Caloxin 1c2 | PMCA4 | 2.3 ± 0.3 | [5][6] |

| PMCA1 | 21 ± 6 | [6] | |

| Caloxin 1c3 | PMCA4 | 18 ± 3 | [1] |

| Caloxin 1b3 | PMCA1 | 17 ± 2 | [7] |

| PMCA4 | 45 ± 4 | [7] |

Structure-Activity Relationship of Caloxin 1c2-like Peptides

Limited mutagenesis of the parent peptide Caloxin 1b1 led to the development of Caloxin 1c2, which exhibits a significantly higher affinity for PMCA4.[1]

| Caloxin Variant | Peptide Sequence | Kᵢ (µM) for PMCA4 | Reference |

| 1b1 | TAWSEVLHLLSRGGGSK | 45 ± 4 | [1] |

| 1c1 | TTWSEVVHRLSRGGGSK | 20 ± 3 | [1] |

| 1c3 | ASWSEVLHLLSRGGGSK | 18 ± 3 | [1] |

| 1c2 | TAWSEVLDLLRRGGGSK | 2.3 ± 0.3 | [1] |

Key Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Caloxin peptides for experimental use are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[8]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.[8]

-

Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and then coupled to the free amine on the resin.[8]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Measurement of PMCA Ca²⁺-Mg²⁺-ATPase Activity

The inhibitory effect of Caloxins on PMCA is directly assessed by measuring the enzyme's ATPase activity. A common method involves quantifying the hydrolysis of ATP in the presence and absence of the peptide.

-

Membrane Preparation: Human erythrocyte ghosts are prepared by hypotonic lysis.[9][10]

-

Reaction Mixture: The erythrocyte ghosts are incubated in a reaction buffer containing MgCl₂, CaCl₂, ATP, and calmodulin at a controlled temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation with Caloxin: Parallel reactions are set up with varying concentrations of the Caloxin peptide.

-

Termination of Reaction: The reaction is stopped, typically by the addition of an acid.

-

Phosphate Quantification: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.[11]

-

Data Analysis: The Ca²⁺-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of Ca²⁺. The Kᵢ value is determined by fitting the data to an inhibition curve.

Measurement of Intracellular Calcium Concentration

The functional consequence of PMCA inhibition by Caloxins is an increase in cytosolic Ca²⁺ levels. This is often measured using fluorescent Ca²⁺ indicators, such as Fura-2 AM.

-

Cell Culture: Adherent cells (e.g., endothelial cells, smooth muscle cells) are cultured on glass coverslips.

-

Dye Loading: Cells are incubated with Fura-2 AM in a suitable buffer (e.g., HEPES-buffered saline). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.[12][13]

-

De-esterification: Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cell. The cells are washed to remove extracellular dye.[12][13]

-

Fluorescence Imaging: The coverslip is mounted on a fluorescence microscope equipped with a light source that can alternate between 340 nm and 380 nm excitation wavelengths. The emission is collected at ~510 nm.[13][14]

-

Ratiometric Measurement: The ratio of the fluorescence intensity at 340 nm excitation (Ca²⁺-bound Fura-2) to that at 380 nm excitation (Ca²⁺-free Fura-2) is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration.[14][15]

-

Caloxin Application: A baseline fluorescence ratio is established before the addition of the Caloxin peptide to the extracellular medium. The change in the 340/380 ratio over time reflects the Caloxin-induced increase in intracellular Ca²⁺.

In Vivo/Ex Vivo Assessment of Vascular Contractility

The physiological effects of Caloxins on vascular smooth muscle function can be studied using isolated arterial rings.

-

Tissue Preparation: A segment of an artery (e.g., coronary or aortic artery) is carefully dissected and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.[16][17]

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.

-

Tension Measurement: The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate under a resting tension.

-

Experimental Intervention: The effect of the Caloxin peptide on the basal tone of the arterial rings or on contractions induced by a vasoconstrictor (e.g., phenylephrine) is measured.[1]

Signaling Pathways Modulated by Caloxin Peptides

By inhibiting PMCA, Caloxin peptides can influence downstream signaling pathways that are sensitive to changes in intracellular Ca²⁺.

Modulation of Neuronal Nitric Oxide Synthase (nNOS) Activity

PMCA4 has been shown to form a signaling complex with neuronal nitric oxide synthase (nNOS). PMCA4, through its Ca²⁺ extrusion activity, can locally regulate the Ca²⁺/calmodulin-dependent activation of nNOS.[1][18] Inhibition of PMCA4 by Caloxin 1c2 is expected to increase local Ca²⁺ concentrations, leading to enhanced nNOS activity and nitric oxide (NO) production.

Involvement in the PI3K/Akt Signaling Pathway

Recent studies have implicated a Caloxin-derivative in the modulation of the PI3K/Akt signaling pathway, particularly in the context of viral infections. Inhibition of PMCA can lead to alterations in intracellular Ca²⁺ levels that, in turn, influence the activity of key components of the PI3K/Akt pathway.[19][20]

Conclusion and Future Directions

Caloxin peptides have proven to be indispensable research tools for elucidating the isoform-specific roles of PMCA in health and disease. Their development, from the initial low-affinity peptides to highly potent and selective variants, showcases the power of phage display and peptide engineering. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize these valuable inhibitors in their own studies of Ca²⁺ signaling.

Future research will likely focus on further enhancing the therapeutic potential of Caloxins. This may involve the development of peptidomimetics or small molecules with improved pharmacokinetic properties, as well as the exploration of their utility in a broader range of diseases where Ca²⁺ dysregulation is implicated, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] The continued application of the methodologies outlined herein will be crucial for advancing our understanding of PMCA physiology and for the development of novel therapeutic strategies targeting this essential ion pump.

References

- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Protocol for High Throughput Screening of Antibody Phage Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Caloxin 1b3: a novel plasma membrane Ca(2+)-pump isoform 1 selective inhibitor that increases cytosolic Ca(2+) in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

- 9. Characterization of a (Ca2+ + Mg2+)-ATPase activator bound to human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties of (Mg2 + Ca2+)-ATPase of erythrocyte membranes prepared by different procedures: influence of Mg2+, Ca2+, ATP, and protein activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A direct colorimetric assay for Ca2+ -stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hellobio.com [hellobio.com]

- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 14. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 15. moodle2.units.it [moodle2.units.it]

- 16. researchgate.net [researchgate.net]

- 17. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plasma Membrane Calcium Pump (PMCA4)-Neuronal Nitric-oxide Synthase Complex Regulates Cardiac Contractility through Modulation of a Compartmentalized Cyclic Nucleotide Microdomain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Caloxin 3A1: A Targeted Inhibitor of the Plasma Membrane Ca2+ Pump

An In-depth Technical Guide on the Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caloxin 3A1, a peptide inhibitor of the plasma membrane Ca2+ pump (PMCA). It details the binding site of this compound, its mechanism of inhibition, and the experimental methodologies used to characterize this interaction. This document is intended to be a valuable resource for researchers in the fields of calcium signaling, membrane transport, and drug discovery.

Introduction to this compound and the Plasma Membrane Ca2+ Pump

The plasma membrane Ca2+ pump (PMCA) is a crucial P-type ATPase responsible for the ejection of Ca2+ from the cytoplasm, thereby maintaining low intracellular Ca2+ concentrations essential for cellular signaling and homeostasis. Caloxins are a class of peptide-based inhibitors that target the extracellular domains of the PMCA, acting as allosteric modulators.

This compound is a specific inhibitor that targets the third putative extracellular domain (PED3) of the PMCA.[1] This domain is a short, five-amino-acid loop connecting the fifth and sixth transmembrane helices of the pump.[1] By binding to this extracellular site, this compound inhibits the pump's activity without interfering with the binding of intracellular ligands such as Ca2+, ATP, or calmodulin, indicating a non-competitive inhibition mechanism.[2] Notably, this compound demonstrates selectivity for the PMCA, as it does not inhibit the sarcoplasmic reticulum Ca2+-pump (SERCA).[1]

Quantitative Data: Binding and Inhibition

While a precise inhibition constant (Ki) or IC50 value for this compound is not consistently reported in the available literature, its efficacy has been demonstrated in cellular assays. In studies observing its effect on intracellular Ca2+ levels, this compound has been used at a concentration of 500 µM to achieve significant inhibition of PMCA activity.[3][4]

For comparative purposes, the inhibition constants for other caloxins targeting different PMCA isoforms and extracellular domains are presented in the table below. This data highlights the varying affinities and isoform selectivities within the caloxin family.

| Caloxin | Target PMCA Isoform(s) | Target Extracellular Domain | Inhibition Constant (Ki) in µM | Reference(s) |

| This compound | General PMCA | PED3 | Not definitively reported; effective at 500 µM | [1][3][4] |

| Caloxin 1b1 | PMCA4 > PMCA1, 2, 3 | PED1 | 46 ± 5 (for PMCA4) | [2] |

| Caloxin 1c2 | PMCA4 >> PMCA1, 2, 3 | PED1 | 2.3 ± 0.3 (for PMCA4) | [5] |

| Caloxin 1b3 | PMCA1 > PMCA2, 3, 4 | PED1 | 17 ± 2 (for PMCA1) | [6] |

| Caloxin 2a1 | General PMCA | PED2 | 529 | [5] |

Amino Acid Sequence of this compound:

The amino acid sequence of this compound has been identified as: H-Trp-Ser-Ser-Thr-Ser-Ser-Val-Ser-Ala-Pro-Leu-Glu-Phe-Gly-Gly-Gly-Gly-Ser-Ala-Lys-OH [7]

Experimental Protocols

The identification and characterization of the this compound binding site on the PMCA involved several key experimental techniques.

Identification of this compound via Phage Display

This compound was discovered by screening a random peptide phage display library for peptides that bind to the third extracellular domain of the PMCA.[1]

Protocol Outline:

-

Target Preparation: The five-amino-acid sequence of PMCA's PED3 is synthesized.

-

Phage Library Screening (Panning): a. The synthetic PED3 peptide is immobilized on a solid support (e.g., microtiter plate wells). b. A phage display library, expressing a vast diversity of random peptides on the phage surface, is incubated with the immobilized target. c. Non-binding phages are washed away. d. Bound phages are eluted. e. The eluted phages are amplified by infecting E. coli. f. Steps b-e are repeated for several rounds to enrich for phages with high affinity for the target peptide.

-

Peptide Identification: The DNA from the enriched phage clones is sequenced to identify the amino acid sequence of the binding peptides.

-

Peptide Synthesis and Characterization: The identified peptide (this compound) is chemically synthesized and its inhibitory activity on PMCA is validated.

PMCA Activity Assay (Ca2+-Mg2+-ATPase Activity)

The inhibitory effect of this compound on PMCA is quantified by measuring its Ca2+-dependent ATPase activity.

Protocol Outline:

-

Membrane Preparation: Plasma membrane vesicles rich in PMCA are prepared from a suitable source, such as human erythrocytes.

-

Assay Reaction: a. The membrane preparation is incubated in a reaction buffer containing Mg2+, ATP, and a specific concentration of free Ca2+ buffered with EGTA. b. The reaction is initiated by the addition of ATP. c. The reaction is carried out in the presence and absence of varying concentrations of this compound.

-

Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., molybdate assay).

-

Data Analysis: The Ca2+-dependent ATPase activity is calculated by subtracting the basal Mg2+-ATPase activity (measured in the absence of Ca2+). The inhibitory effect of this compound is determined by comparing the activity in its presence to the control.

Measurement of Intracellular Ca2+ Concentration

The ability of this compound to inhibit PMCA in living cells is assessed by measuring changes in intracellular Ca2+ concentration ([Ca2+]i).

Protocol Outline:

-

Cell Culture and Loading with Ca2+ Indicator: a. Adherent cells (e.g., endothelial cells) are cultured on coverslips. b. The cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to its active, Ca2+-binding form.

-

Fluorescence Measurement: a. The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope. b. The cells are excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission fluorescence (at ~510 nm) is recorded. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i.

-

Experimental Manipulation: a. A baseline [Ca2+]i is established. b. The cells are treated with a Ca2+ ionophore at a low concentration to induce a controlled influx of Ca2+. c. This compound is then added to the extracellular medium. An increase in [Ca2+]i following the addition of this compound indicates the inhibition of the PMCA-mediated Ca2+ extrusion.[1]

Visualizations

Signaling Pathway and Inhibition

Caption: Inhibition of PMCA by this compound binding to PED3.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery of this compound.

References

- 1. Role of third extracellular domain of plasma membrane Ca2+-Mg2+-ATPase based on the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caloxin 1b3: a novel plasma membrane Ca(2+)-pump isoform 1 selective inhibitor that increases cytosolic Ca(2+) in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - 1 mg [eurogentec.com]

The Pivotal Role of Extracellular Domains in PMCA-Mediated Ion Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Plasma Membrane Ca2+-ATPase (PMCA) is a critical component of cellular calcium homeostasis, meticulously regulating intracellular calcium levels by actively extruding Ca2+ ions. While much of the focus has been on the intracellular catalytic and regulatory domains, the extracellular domains (ECDs) of PMCA are emerging as key players in modulating the pump's activity and present a novel frontier for therapeutic intervention. This technical guide provides an in-depth exploration of the role of PMCA extracellular domains in ion transport, detailing quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Extracellular Domains as Allosteric Regulators of Ion Transport

The PMCA pump is comprised of ten transmembrane helices connected by five short extracellular loops. These ECDs are not merely passive linkers; they serve as allosteric regulatory sites that can influence the conformational changes essential for the ion transport cycle. The transition between the high-affinity Ca2+-binding state (E1) and the low-affinity, outward-facing state (E2) involves significant structural rearrangements, including the movement of the extracellular loops.[1]

The primary evidence for the regulatory role of ECDs comes from the development of caloxins , a class of peptide-based inhibitors that specifically target these domains. By binding to the extracellular loops, caloxins non-competitively inhibit the ATPase activity of PMCA with respect to intracellular Ca2+, ATP, and calmodulin, confirming an allosteric mechanism of action.[2][3] This inhibition is thought to occur by impeding the conformational transitions necessary for the pump's function.[4]

The amino acid sequences of the extracellular domains, particularly the first and second loops, exhibit significant variability among the four PMCA isoforms (PMCA1-4). This sequence divergence has been exploited to develop isoform-selective caloxins, providing powerful tools to dissect the specific physiological roles of each PMCA isoform.[2][4][5]

Quantitative Analysis of Extracellular Domain Inhibition

The development of isoform-selective caloxins has provided valuable quantitative data on the interaction between these inhibitors and the PMCA extracellular domains. The inhibitory constant (Ki) values quantify the potency of these peptides and highlight the potential for developing highly specific therapeutic agents.

| Inhibitor | Target PMCA Isoform(s) | Ki (μM) | Reference(s) |

| Caloxin 2a1 | General PMCA inhibitor | 529 | [5] |

| Caloxin 1b1 | PMCA4 selective | 46 ± 5 (for PMCA4) | [2] |

| 105 ± 11 (for PMCA1) | [2] | ||

| 167 ± 67 (for PMCA2) | [2] | ||

| 274 ± 40 (for PMCA3) | [2] | ||

| Caloxin 1c2 | High-affinity PMCA4 selective | 2.3 ± 0.3 (for PMCA4) | [5][6] |

| 21 ± 6 (for PMCA1) | [6] | ||

| Caloxin 1b3 | PMCA1 selective | 17 ± 2 (for PMCA1) | [7] |

| 45 ± 4 (for PMCA4) | [7] |

Experimental Protocols for Studying Extracellular Domain Function

Investigating the role of PMCA extracellular domains requires a combination of molecular biology, biochemistry, and cell-based assays. Below are detailed methodologies for key experiments.

Phage Display for Identifying Extracellular Domain Binders

Phage display is a powerful technique for identifying peptides, such as caloxins, that bind to specific targets. This protocol outlines the screening of a random peptide library against a synthetic peptide representing a PMCA extracellular domain.

Methodology:

-

Target Immobilization:

-

Synthesize a peptide corresponding to the sequence of a PMCA extracellular loop (e.g., the first or second extracellular loop).

-

Conjugate the peptide to a carrier protein (e.g., bovine serum albumin, BSA) to facilitate immobilization.

-

Coat the wells of a microtiter plate with the peptide-BSA conjugate. Block non-specific binding sites with a suitable blocking agent (e.g., non-fat dry milk or BSA).

-

-

Phage Library Panning:

-

Incubate a random peptide phage display library (e.g., a 12-mer library) in the coated and blocked wells to allow for binding of phage particles to the target peptide.

-

Wash the wells extensively with a wash buffer (e.g., Tris-buffered saline with Tween-20, TBST) to remove non-bound and weakly bound phage. The stringency of washing can be increased in subsequent rounds of panning.

-

Elute the bound phage using a low pH buffer (e.g., glycine-HCl, pH 2.2) or a competitive ligand.

-

Neutralize the eluted phage solution with a high pH buffer (e.g., Tris-HCl, pH 9.1).

-

-

Phage Amplification and Iterative Screening:

-

Infect a suitable E. coli host strain (e.g., ER2738) with the eluted phage.

-

Amplify the phage by culturing the infected bacteria.

-

Purify the amplified phage from the bacterial culture.

-

Repeat the panning process (steps 2 and 3) for several rounds (typically 3-5) to enrich for phage clones with high affinity for the target peptide.

-

-

Clone Selection and Characterization:

-

After the final round of panning, isolate individual phage clones.

-

Sequence the DNA of the selected phage clones to determine the amino acid sequence of the displayed peptide.

-

Synthesize the identified peptides and test their ability to inhibit PMCA activity.

-

Measuring PMCA Ca2+-ATPase Activity

The functional consequence of ligand binding to the extracellular domains is typically assessed by measuring the Ca2+-dependent ATPase activity of the pump. This can be done using purified PMCA or membrane preparations from cells expressing specific PMCA isoforms.

Methodology:

-

Membrane Preparation:

-

Prepare membrane fractions (e.g., erythrocyte ghosts, which are rich in PMCA4, or microsomes from cells overexpressing a specific PMCA isoform).

-

Determine the protein concentration of the membrane preparation.

-

-

ATPase Assay:

-

The ATPase activity is measured by quantifying the rate of ATP hydrolysis, which can be done by measuring the release of inorganic phosphate (Pi) or by using a coupled enzyme assay that links ATP hydrolysis to the oxidation of NADH.

-

Reaction Mixture: Prepare a reaction buffer containing:

-

Buffer (e.g., HEPES or Tris-HCl, pH 7.4)

-

MgCl2

-

ATP

-

A Ca2+/EGTA buffer system to control the free Ca2+ concentration.

-

Calmodulin (to activate the pump)

-

The peptide inhibitor (caloxin) at various concentrations.

-

-

Procedure:

-

Pre-incubate the membrane preparation with the reaction mixture (without ATP) at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a solution containing sodium dodecyl sulfate).

-

Measure the amount of Pi released or the change in NADH absorbance.

-

-

Data Analysis:

-

The Ca2+-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of Ca2+.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 and Ki values.

-

-

Site-Directed Mutagenesis of Extracellular Domains

To investigate the role of specific amino acid residues within the extracellular domains, site-directed mutagenesis can be employed to create mutant PMCA proteins.

Methodology:

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation in the center. The primers should be 25-45 bases in length with a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

Mutagenesis PCR: Perform a PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and a plasmid containing the wild-type PMCA cDNA as the template. The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

Digestion of Parental DNA: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Select colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

Functional Analysis: Express the mutant PMCA protein in a suitable cell line and analyze its function using the ATPase activity assay or by measuring Ca2+ extrusion from intact cells.

Signaling Pathways and Logical Relationships

The binding of an inhibitory ligand to the extracellular domain of PMCA has direct consequences on intracellular calcium signaling. The following diagrams, generated using the DOT language, illustrate these relationships.

Allosteric Inhibition of PMCA

This diagram illustrates the mechanism of allosteric inhibition of PMCA by an extracellular ligand like a caloxin.

Caption: Allosteric inhibition of PMCA by an extracellular ligand.

Workflow for Developing Extracellular Domain Inhibitors

This diagram outlines the experimental workflow for the discovery and characterization of PMCA inhibitors targeting the extracellular domains.

Caption: Workflow for the development of PMCA extracellular domain inhibitors.

Future Directions and Unanswered Questions

While significant progress has been made in understanding the regulatory role of PMCA extracellular domains, several key questions remain:

-

Direct Role in Ion Translocation: The direct involvement of the extracellular loops in the binding and translocation of Ca2+ ions is still not well understood. Do these loops form part of the ion exit pathway or influence its gating?

-

Conformational Dynamics: High-resolution structural information, potentially from cryo-electron microscopy of PMCA in different conformational states with bound caloxins, is needed to precisely map the structural changes in the extracellular domains during the transport cycle. Molecular dynamics simulations could also provide valuable insights into the flexibility and movement of these loops.

-

Post-Translational Modifications: The role of post-translational modifications, such as glycosylation, of the extracellular domains in modulating PMCA activity is an unexplored area. Glycosylation could potentially influence the binding of endogenous or exogenous ligands and affect the pump's stability and trafficking.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for Selecting Membrane Protein-Specific Antibodies using Phage Display with Cell-Based Panning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generating Recombinant Antibodies to Membrane Proteins through Phage Display [mdpi.com]

- 5. idhealthscience.com [idhealthscience.com]

- 6. Flow cytometric determination of PMCA-mediated Ca2+-extrusion in individual red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Membrane Ca2+ ATPase Activity Enables Sustained Store-operated Ca2+ Entry in the Absence of a Bulk Cytosolic Ca2+ Rise - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Function of PMCA3 with Caloxin 3A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methodologies to investigate the function of the Plasma Membrane Calcium ATPase 3 (PMCA3) using the peptide inhibitor Caloxin 3A1. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key pathways and workflows to facilitate research into the physiological and pathological roles of PMCA3.

Introduction to PMCA3 and this compound

The Plasma Membrane Calcium ATPase (PMCA) is a crucial family of P-type primary ion transport ATPases responsible for extruding Ca²⁺ from the cytoplasm, thereby maintaining low intracellular calcium concentrations essential for cellular signaling. The human PMCA family comprises four isoforms (PMCA1-4) encoded by distinct genes, with further diversity generated by alternative splicing.[1] PMCA3, encoded by the ATP2B3 gene, is predominantly expressed in the nervous system, particularly in the cerebellum and choroid plexus, suggesting a specialized role in neuronal calcium homeostasis.[2][3]

Caloxins are a class of peptide-based inhibitors that target the extracellular domains of PMCAs, offering a valuable tool for studying their function.[4] this compound was developed by screening a phage display library for peptides that bind to the third extracellular domain of PMCA.[5] While research on the isoform-specificity of various caloxins is ongoing, initial studies suggest that different caloxins exhibit varying affinities for PMCA isoforms. For instance, a related caloxin, Caloxin 1b1, has been shown to have a lower affinity for PMCA3 compared to other isoforms, highlighting the potential for developing isoform-specific inhibitors.

This guide will focus on the practical aspects of utilizing this compound to probe the function of PMCA3.

Quantitative Data on PMCA Inhibition

The following table summarizes the inhibitory constants (Ki) of a caloxin compound against different PMCA isoforms. While this data is for Caloxin 1b1, it provides a valuable reference for the expected range of isoform selectivity. Further studies are required to determine the precise Ki of this compound for each PMCA isoform.

| PMCA Isoform | Inhibitor | Ki (µmol/L) | Source |

| PMCA1 | Caloxin 1b1 | 105 ± 11 | [6] |

| PMCA2 | Caloxin 1b1 | 167 ± 67 | [6] |

| PMCA3 | Caloxin 1b1 | 274 ± 40 | [6] |

| PMCA4 | Caloxin 1b1 | 46 ± 5 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of PMCA3 and its inhibition by this compound.

Fluorescence-Based Calcium Extrusion Assay

This assay measures the ability of cells expressing PMCA3 to extrude calcium, and the inhibitory effect of this compound on this process. Fluorescent calcium indicators such as Fura-2 AM or Fluo-4 AM are used to monitor intracellular calcium concentrations.

Materials:

-

Cells expressing PMCA3 (e.g., transfected HEK293 cells, neuronal cell lines)

-

This compound

-

Fura-2 AM or Fluo-4 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM glucose, 2 mM CaCl₂, pH 7.4

-

Ca²⁺-free HBS (containing 0.5 mM EGTA)

-

Ionomycin

-

Fluorescence plate reader or microscope with appropriate filters

Procedure:

-

Cell Preparation:

-

Plate cells expressing PMCA3 onto 96-well black-walled, clear-bottom plates or glass coverslips suitable for microscopy.

-

Allow cells to adhere and reach 70-80% confluency.

-

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBS.

-

Remove the culture medium and wash the cells once with HBS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

-

Calcium Extrusion Measurement:

-

Acquire a baseline fluorescence reading.

-

To load the cells with calcium, briefly expose them to a high Ca²⁺ concentration or a Ca²⁺ ionophore like ionomycin (e.g., 1 µM) in HBS.

-

Rapidly switch to a Ca²⁺-free HBS to initiate calcium extrusion.

-

Record the fluorescence signal over time as the cells pump out Ca²⁺. The rate of fluorescence decay corresponds to the rate of calcium extrusion.

-

-

Inhibition with this compound:

-

Pre-incubate a separate set of dye-loaded cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) before initiating the calcium extrusion measurement.

-

Perform the calcium extrusion assay as described above in the presence of this compound.

-

Compare the rates of calcium extrusion in the presence and absence of the inhibitor to determine the IC50 of this compound for PMCA3.

-

Co-Immunoprecipitation (Co-IP) of PMCA3 and Interacting Proteins

This protocol is designed to identify proteins that interact with PMCA3 in a cellular context.

Materials:

-

Cells expressing PMCA3

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors

-

Anti-PMCA3 antibody

-

Control IgG (from the same species as the anti-PMCA3 antibody)

-

Protein A/G magnetic beads

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-PMCA3 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

-

Western Blotting for PMCA3

This protocol is used to detect the expression levels of PMCA3 in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PMCA3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation:

-

Separate proteins from the lysate by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-PMCA3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

PMCA3 Signaling Pathways

PMCAs are not merely ion pumps but also act as signaling hubs by interacting with various proteins to modulate cellular pathways. PMCA3, with its predominant neuronal expression, is likely involved in critical neuronal signaling events.

One key interacting partner of PMCA3 is the 14-3-3 protein .[7] This interaction has been shown to inhibit the activity of PMCA3, suggesting a mechanism for regulating its calcium extrusion function.[7]

Furthermore, PMCAs are known to influence the calcineurin signaling pathway .[8][9] Calcineurin is a calcium- and calmodulin-dependent phosphatase that plays a crucial role in various cellular processes, including immune responses and neuronal function. By locally controlling calcium concentrations, PMCA3 may modulate the activity of calcineurin and its downstream targets. The use of this compound can help elucidate the specific role of PMCA3 in this pathway. For example, inhibition of PMCA3 by this compound would be expected to lead to a localized increase in intracellular calcium, potentially activating calcineurin and its downstream signaling cascades.

Conclusion

This technical guide provides a framework for investigating the function of PMCA3 using this compound. The detailed protocols and conceptual diagrams are intended to aid researchers in designing and executing experiments to unravel the intricate roles of this important calcium pump in health and disease. Further research is warranted to fully characterize the isoform specificity of this compound and to expand our understanding of the PMCA3 interactome and its impact on neuronal signaling pathways. The methodologies outlined herein provide a solid foundation for such future investigations.

References

- 1. Calcineurin Is a Universal Regulator of Vessel Function—Focus on Vascular Smooth Muscle Cells [mdpi.com]

- 2. ijbiotech.com [ijbiotech.com]

- 3. mdpi.com [mdpi.com]

- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory interaction of the 14-3-3 proteins with ubiquitous (PMCA1) and tissue-specific (PMCA3) isoforms of the plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of calcineurin with substrates and targeting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Caloxin 3A1, a Novel Antagonist of the IP3 Receptor for High-Fidelity Calcium Signaling Research

Disclaimer: The following technical guide is for illustrative purposes only. Caloxin 3A1 is a hypothetical compound , and all data, protocols, and mechanisms described herein are fictional representations designed to demonstrate the format of a technical whitepaper. They are not based on real-world experimental results.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a novel, high-affinity, and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R). We detail its mechanism of action, present key quantitative data on its binding affinity and functional inhibition, and provide detailed protocols for its application in experimental systems. This guide is intended to enable researchers to effectively utilize this compound for the precise dissection of calcium signaling pathways mediated by IP3Rs.

Introduction to this compound and Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene transcription, cell proliferation, and apoptosis. The precise spatial and temporal control of Ca²⁺ signals is critical for cellular function. One of the primary mechanisms for releasing Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), is through the activation of the inositol 1,4,5-trisphosphate receptor (IP3R) by its ligand, inositol 1,4,5-trisphosphate (IP3).

The study of IP3R-mediated signaling has been hampered by a lack of highly selective pharmacological tools. This compound is a synthetic, cell-permeable small molecule developed to address this need. It acts as a potent and selective competitive antagonist of the IP3R, effectively blocking the binding of endogenous IP3 and subsequent Ca²⁺ release. Its high selectivity against other major intracellular calcium release channels, such as the ryanodine receptor (RyR), makes it an invaluable tool for isolating and studying IP3R-specific pathways.

Mechanism of Action

This compound functions by competitively binding to the ligand-binding domain of the IP3R. This direct competition prevents the binding of IP3, stabilizing the receptor in its closed conformation and thereby inhibiting the release of Ca²⁺ from the ER into the cytoplasm. The high selectivity for IP3R over RyR and other Ca²⁺ channels ensures that observed effects are directly attributable to the modulation of the IP3 signaling axis.

Caption: Mechanism of this compound action on the Gq-PLC-IP3R signaling pathway.

Quantitative Data

The binding affinity and functional inhibitory concentration of this compound were determined using radioligand binding assays and intracellular Ca²⁺ flux measurements in HEK293 cells overexpressing specific receptor subtypes.

Table 1: Binding Affinity of this compound

| Receptor Target | Kᵢ (nM) | Assay Type |

|---|---|---|

| IP3 Receptor Type 1 (IP3R1) | 2.5 ± 0.3 | Competitive Binding ([³H]-IP3) |

| IP3 Receptor Type 2 (IP3R2) | 48.6 ± 5.1 | Competitive Binding ([³H]-IP3) |

| IP3 Receptor Type 3 (IP3R3) | 62.1 ± 7.8 | Competitive Binding ([³H]-IP3) |

| Ryanodine Receptor 1 (RyR1) | > 10,000 | Competitive Binding ([³H]-Ryanodine) |

Table 2: Functional Inhibition of Ca²⁺ Release

| Cell Line / Target | Agonist | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| HEK293-IP3R1 | ATP (100 µM) | 15.2 ± 2.1 | Fluo-4 Ca²⁺ Imaging |

| SH-SY5Y (Endogenous) | Bradykinin (1 µM) | 21.7 ± 3.5 | Fluo-4 Ca²⁺ Imaging |

| HL-60 (Endogenous) | fMLP (100 nM) | 25.4 ± 4.0 | Fluo-4 Ca²⁺ Imaging |

Experimental Protocols

Detailed methodologies for characterizing the effects of this compound are provided below.

4.1. Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the IP3R1.

-

Preparation of Membranes: Homogenize HEK293 cells overexpressing human IP3R1 in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 100,000 x g for 60 min to pellet membranes. Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 1 mM EDTA, 4 mM MgCl₂, pH 7.4).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of cell membrane preparation (20 µg protein).

-

50 µL of [³H]-IP3 (final concentration 2 nM).

-

50 µL of this compound (serial dilutions from 0.1 nM to 100 µM) or vehicle.

-

-

Incubation: Incubate the plate at 4°C for 60 minutes with gentle agitation.

-

Termination & Filtration: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation, based on the IC₅₀ value obtained from the competition curve.

4.2. Protocol: Fluo-4 Based Intracellular Ca²⁺ Release Assay

This protocol measures the functional inhibition of IP3-mediated Ca²⁺ release by this compound.

-

Cell Culture: Plate HEK293-IP3R1 cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate cells with 4 µM Fluo-4 AM loading solution for 45 minutes at 37°C.

-

Compound Incubation: Wash cells twice with HBSS. Add 100 µL of HBSS containing varying concentrations of this compound (0.1 nM to 100 µM) or vehicle. Incubate for 20 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set excitation to 485 nm and emission to 525 nm. Record a stable baseline fluorescence for 30 seconds.

-

Agonist Injection: Inject 20 µL of an ATP solution (final concentration 100 µM) to stimulate IP3 production.

-

Data Recording: Continue recording fluorescence for an additional 120 seconds to capture the peak Ca²⁺ response.

-

Data Analysis: Calculate the peak fluorescence intensity (F_max) minus the baseline fluorescence (F_min). Plot the percentage inhibition of the control response against the log concentration of this compound to determine the IC₅₀ value.

Caption: Experimental workflow for the Fluo-4 intracellular calcium release assay.

Summary and Conclusion

This compound represents a significant advancement for the study of calcium signaling. Its high potency and, critically, its selectivity for the IP3 receptor over the ryanodine receptor, allow for the unambiguous investigation of IP3-mediated cellular events. The data presented here demonstrate its utility as a research tool, and the provided protocols offer a robust framework for its integration into various experimental paradigms. Researchers in fields from neuroscience to immunology can leverage this compound to delineate the precise roles of IP3R-dependent signaling in their models of interest.

The Specificity of Caloxin 3A1 for PMCA Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plasma membrane Ca²⁺-ATPase (PMCA) is a crucial regulator of intracellular calcium homeostasis, and its four isoforms (PMCA1-4) exhibit distinct expression patterns and physiological roles. This makes isoform-specific inhibitors invaluable tools for research and potential therapeutic development. Caloxins are a class of peptide-based inhibitors that target the extracellular domains of PMCA. This technical guide provides a comprehensive overview of the specificity of Caloxins for PMCA isoforms, with a focus on the available data and the methodologies used for their characterization. While specific quantitative data for Caloxin 3A1 remains limited in publicly available literature, this guide will use data from other well-characterized Caloxins to illustrate the principles of isoform selectivity and provide detailed experimental protocols for their assessment.

Introduction to PMCA Isoforms and Caloxins

The four principal isoforms of PMCA (PMCA1, PMCA2, PMCA3, and PMCA4) are products of four different genes. PMCA1 and PMCA4 are ubiquitously expressed and are often considered "housekeeping" isoforms, playing a fundamental role in maintaining low resting intracellular Ca²⁺ concentrations. In contrast, PMCA2 and PMCA3 have more restricted expression, being particularly abundant in excitable cells like neurons and sensory hair cells, where they are involved in rapid Ca²⁺ signaling.[1] These "fast" isoforms exhibit higher basal activity compared to PMCA1 and PMCA4.[1]

Caloxins are a novel class of PMCA inhibitors developed through phage display technology. They are short peptides that bind to the extracellular domains of the pump, acting as allosteric modulators.[2] The development of isoform-specific Caloxins is a significant advancement for dissecting the individual contributions of each PMCA isoform to cellular physiology and pathology.

Quantitative Analysis of Caloxin Specificity

Table 1: Inhibitory Constants (Ki) of Various Caloxins for PMCA Isoforms

| Caloxin | PMCA1 (Ki, µM) | PMCA2 (Ki, µM) | PMCA3 (Ki, µM) | PMCA4 (Ki, µM) | Predominant Specificity | Reference |

| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 46 ± 5 | PMCA4 | [2] |

| Caloxin 1b3 | 17 ± 2 | - | - | 45 ± 4 | PMCA1 | [3] |

| Caloxin 1c2 | 21 ± 6 | >20 (low affinity) | >20 (low affinity) | 2.3 ± 0.3 | PMCA4 | [4] |

| Caloxin 2a1 | - | - | - | >500 (low affinity) | Pan-PMCA (low affinity) | [2] |

Note: A lower Ki value indicates a higher binding affinity and inhibitory potency. Data for PMCA2 and PMCA3 for Caloxin 1b3 and for all isoforms for Caloxin 2a1 against PMCA1-3 is not specified in the cited sources but is implied to be lower affinity.

Experimental Protocols

The determination of Caloxin specificity relies on robust and reproducible experimental methodologies. The most common method is the Ca²⁺-Mg²⁺-ATPase activity assay.

Preparation of Erythrocyte Ghosts (Source of PMCA4)

Human erythrocyte ghosts are a widely used source of PMCA4 for in vitro assays due to their high expression of this isoform and the relative ease of membrane preparation.

Protocol:

-

Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).

-

Erythrocyte Isolation: Centrifuge the blood to pellet the erythrocytes. Wash the pellet multiple times with an isotonic saline solution (e.g., 150 mM NaCl) to remove plasma and other blood components.

-

Hypotonic Lysis: Resuspend the washed erythrocytes in a hypotonic buffer (e.g., 5 mM phosphate buffer, pH 8.0) at 4°C. This causes the cells to swell and lyse, releasing their cytoplasmic contents, including hemoglobin.

-

Membrane Pelleting: Centrifuge the lysed cells at high speed to pellet the erythrocyte membranes (ghosts).

-

Washing: Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of residual hemoglobin.

-

Resuspension: Resuspend the final ghost pellet in a suitable buffer for storage or immediate use in the ATPase assay.

Ca²⁺-Mg²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by PMCA, which is dependent on the presence of Ca²⁺ and Mg²⁺. The inhibitory effect of a Caloxin is determined by measuring the decrease in ATPase activity.

Principle:

The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by PMCA. This can be measured using a colorimetric method, such as the malachite green assay, or through a coupled enzyme assay for continuous monitoring.

Colorimetric (Malachite Green) Endpoint Assay Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing:

-

Buffer (e.g., 50 mM HEPES, pH 7.4)

-

MgCl₂ (e.g., 5 mM)

-

KCl (e.g., 100 mM)

-

CaCl₂ (to achieve a desired free Ca²⁺ concentration, often in the low micromolar range, buffered with EGTA)

-

Calmodulin (a PMCA activator, e.g., 1 µg/mL)

-

ATP (e.g., 1 mM)

-

-

Inhibitor Addition: Add varying concentrations of the Caloxin to be tested to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Add a known amount of the PMCA-containing membrane preparation (e.g., erythrocyte ghosts) to initiate the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).

-

Phosphate Detection:

-

Add a malachite green-molybdate reagent to the terminated reaction mixtures.

-

This reagent forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance of the complex at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in each sample.

-

Calculate the percent inhibition of ATPase activity for each Caloxin concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the Caloxin concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

-

Coupled Enzyme Assay for Continuous Monitoring:

This method provides real-time measurement of ATP hydrolysis.

-

Principle: The production of ADP is coupled to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

-

Reaction Mixture: In addition to the components of the colorimetric assay, the reaction mixture includes:

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

-

Measurement: The rate of NADH oxidation (decrease in absorbance at 340 nm) is directly proportional to the rate of ATP hydrolysis by PMCA. The effect of different Caloxin concentrations on this rate can be continuously monitored.

PMCA Isoform Signaling Pathways

The different PMCA isoforms are not just simple ion pumps; they are integral components of cellular signaling pathways, often through interactions with other proteins.

PMCA2-Mediated Signaling

PMCA2 is crucial in specialized cells like auditory hair cells and neurons. It has been shown to interact with and modulate the activity of:

-

Calcineurin: A Ca²⁺/calmodulin-dependent phosphatase. The interaction with PMCA2 can regulate the calcineurin/NFAT signaling pathway, which is important in various cellular processes, including immune responses and development.

-

Neuronal Nitric Oxide Synthase (nNOS): By regulating local Ca²⁺ concentrations, PMCA2 can influence the activity of nNOS, an enzyme that produces nitric oxide, a key signaling molecule in the nervous and cardiovascular systems.

Caption: PMCA2 signaling interactions.

PMCA4-Mediated Signaling

PMCA4, the most widely studied isoform, is involved in a variety of signaling pathways. It has been shown to interact with:

-

Neuronal Nitric Oxide Synthase (nNOS): Similar to PMCA2, PMCA4 can regulate nNOS activity.

-

Ras-associated factor 1 (RASSF1): A pro-apoptotic tumor suppressor. The interaction with PMCA4 can influence apoptosis.

-

14-3-3 proteins: These are regulatory proteins that can inhibit PMCA4 activity.

Caption: PMCA4 signaling interactions.

Experimental Workflow for Determining Caloxin Specificity

The overall process for identifying and characterizing the isoform specificity of a new Caloxin involves a multi-step workflow.

References

- 1. The Puzzling Role of Neuron-Specific PMCA Isoforms in the Aging Process [mdpi.com]

- 2. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of plasma membrane calcium-calmodulin-dependent ATPase (PMCA) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of uniform haemoglobin free human erythrocyte ghosts in isotonic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Allosteric Inhibition of the Plasma Membrane Ca2+-ATPase (PMCA) by Caloxin 3A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric inhibition of the Plasma Membrane Ca2+-ATPase (PMCA) by the peptide inhibitor, Caloxin 3A1. PMCA is a crucial regulator of intracellular calcium homeostasis, and its modulation presents a promising avenue for therapeutic intervention in a variety of diseases. This document details the mechanism of action of this compound, summarizes the available quantitative data, provides comprehensive experimental protocols for studying this interaction, and visualizes key pathways and workflows.

Introduction to PMCA and the Caloxin Family of Inhibitors

The Plasma Membrane Ca2+-ATPase (PMCA) is a P-type ATPase responsible for the high-affinity expulsion of Ca2+ from the cytoplasm to the extracellular space, playing a vital role in maintaining low intracellular calcium concentrations.[1] This fine-tuning of calcium levels is essential for a myriad of cellular processes, including signal transduction, muscle contraction, and neurotransmission.

The Caloxins are a class of peptide-based inhibitors that target the extracellular domains of PMCA, acting as allosteric modulators.[2] This extracellular mode of action distinguishes them from many other ion pump inhibitors and presents an attractive profile for therapeutic development. This compound is a specific member of this family, identified through phage display screening, that targets the third putative extracellular domain (PED3) of PMCA.[1]

Mechanism of Allosteric Inhibition by this compound

This compound exerts its inhibitory effect on PMCA through an allosteric mechanism. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on an extracellular loop of the pump. This binding event induces a conformational change in the enzyme, which in turn reduces its pumping efficiency without directly interfering with the binding of its substrates, Ca2+ and ATP, at their intracellular binding sites.[1]

Key characteristics of this compound's inhibitory action include:

-

Specificity: this compound is selective for PMCA and does not significantly inhibit the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[1]

-

Extracellular Target: It binds to the third extracellular domain (PED3) of PMCA, a short loop connecting transmembrane domains 5 and 6.[1]

-

Allosteric Modulation: Inhibition is non-competitive with respect to both Ca2+ and ATP.

The binding of this compound to its extracellular target disrupts the conformational changes necessary for the translocation of Ca2+ across the plasma membrane, effectively "locking" the pump in a less active state.

Quantitative Data

While a precise inhibition constant (Ki) or IC50 value for this compound is not consistently reported in the literature, its effective concentration has been demonstrated in cellular assays. For comparison, the inhibitory constants of other well-characterized Caloxins are provided below.

| Inhibitor | Target PMCA Isoform(s) | Inhibition Constant (Ki) / Effective Concentration | Reference(s) |

| This compound | PMCA (general) | 250 µM (used to inhibit PMCA2) | [3] |

| 500 µM (used in astrocyte studies) | [4] | ||

| Caloxin 1b1 | PMCA4 > PMCA1, 2, 3 | 46 ± 5 µM (for PMCA4) | [2] |

| Caloxin 1b3 | PMCA1 > PMCA4, 2, 3 | 17 ± 2 µM (for PMCA1) | [5] |

| Caloxin 1c2 | PMCA4 >> PMCA1, 2, 3 | 2.3 µM (for PMCA4) | [6][7] |

| Caloxin 2a1 | PMCA (general) | 529 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of PMCA by this compound.

Phage Display Screening for PMCA Inhibitors

This protocol outlines the general workflow for identifying peptide inhibitors of PMCA, such as this compound, using a phage display library.

Methodology:

-

Target Immobilization: The synthetic peptide corresponding to the third extracellular domain (PED3) of the desired PMCA isoform is immobilized on a solid support (e.g., microtiter plate wells or magnetic beads).

-

Panning: A phage display library expressing a vast diversity of random peptides is incubated with the immobilized target.

-